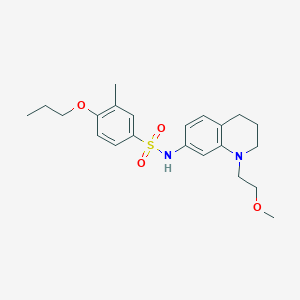

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a benzenesulfonamide moiety at the 7-position. The benzene ring of the sulfonamide is further modified with a methyl group at the 3-position and a propoxy chain at the 4-position. The compound’s molecular formula is inferred to be C₂₂H₂₉N₃O₄S, with a molecular weight of ~431.6 g/mol, based on structural analogs such as the related compound in .

The 2-methoxyethyl substituent on the tetrahydroquinoline nitrogen enhances hydrophilicity, and the 4-propoxy group on the benzene ring contributes to lipophilicity, balancing the compound’s pharmacokinetic profile.

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methyl-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S/c1-4-13-28-22-10-9-20(15-17(22)2)29(25,26)23-19-8-7-18-6-5-11-24(12-14-27-3)21(18)16-19/h7-10,15-16,23H,4-6,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTYFEUZNAVZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can be achieved through a multi-step synthetic route. This process typically involves the following steps:

Formation of the tetrahydroquinoline core: : Starting from a suitable precursor, the tetrahydroquinoline core can be synthesized through a cyclization reaction under acidic or basic conditions.

Attachment of the methoxyethyl group: : The methoxyethyl group is introduced via an alkylation reaction, utilizing a suitable alkylating agent in the presence of a base.

Sulfonamide formation: : The sulfonamide group is formed by reacting the intermediate compound with a sulfonyl chloride derivative, under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory procedures to a larger scale. This typically requires optimizing reaction conditions to enhance yield and reduce production costs, while ensuring the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide can undergo a variety of chemical reactions, including:

Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: : Lithium aluminum hydride in dry ether or other aprotic solvents.

Substitution: : Halogenating agents, nucleophiles or electrophiles depending on the desired substitution.

Major Products

Oxidation Products: : Oxidized derivatives of the tetrahydroquinoline and sulfonamide groups.

Reduction Products: : Reduced forms of the aromatic ring and functional groups.

Substitution Products: : Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has significant potential for use in scientific research across various fields:

Chemistry: : It can be used as a precursor for synthesizing other complex molecules or as a reagent in organic synthesis.

Biology: : Its structure may lend itself to activity in biological systems, potentially as a ligand or inhibitor in biochemical assays.

Industry: : Possible use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide exerts its effects would depend on its interaction with molecular targets. It might involve binding to specific enzymes or receptors, altering their activity through inhibition or activation. The pathways involved would be specific to the biological or chemical context in which the compound is applied.

Comparison with Similar Compounds

This section evaluates structural, physicochemical, and functional differences between the target compound and analogs. Key comparisons focus on substituent variations and their implications.

Structural and Substituent Analysis

The table below compares the target compound with two analogs:

Key Observations :

The propionamide (-NHC(O)CH₂CH₃) group in the compound introduces a hydrogen-bond acceptor, whereas the target’s sulfonamide (-SO₂NH-) provides stronger acidity (pKa ~10–11) .

Tetrahydroquinoline Modifications: The 2-methoxyethyl group in the target compound and analog improves solubility compared to a simple methyl substituent, as seen in the hypothetical analog. Conformational data from the Cambridge Structural Database (CSD) suggests that methoxyethyl groups adopt extended conformations, reducing steric hindrance .

Pharmacokinetic and Bioactivity Insights

- Solubility : The target compound’s sulfonamide group enhances water solubility relative to amide derivatives (e.g., ’s propionamide), but the propoxy chain may offset this by increasing logP.

- Target Affinity : Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase). The 3-methyl and 4-propoxy groups may optimize steric and electronic interactions with hydrophobic binding pockets.

Crystallographic and Conformational Data

The CSD () reveals that tetrahydroquinoline derivatives with 2-methoxyethyl substituents exhibit planar conformations stabilized by intramolecular CH-π interactions. In contrast, bulkier groups (e.g., benzyl) induce torsional strain. The target compound’s sulfonamide group likely adopts a rigid geometry due to resonance stabilization, as observed in other sulfonamide-containing structures .

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. Its unique structure, characterized by a tetrahydroquinoline core and a sulfonamide group, suggests potential for various biological activities. This article explores the biological activity of this compound based on existing literature, synthesizing findings from diverse sources.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure includes:

- A tetrahydroquinoline moiety.

- A methoxyethyl side chain.

- A benzenesulfonamide group.

These features contribute to its solubility and potential interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Antioxidant Activity : The compound may possess antioxidant properties due to its ability to undergo redox cycling.

- Proteasome Inhibition : Similar sulfonamide derivatives have shown promise as proteasome inhibitors, which are being explored for their anticancer potential.

Anticancer Activity

A study exploring the antiproliferative effects of tetrahydroquinoline derivatives demonstrated that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.4 |

| Compound B | HT-29 | >20 |

| Compound C | A2780 | 17.2 |

The findings highlighted that certain derivatives could inhibit cell growth effectively, suggesting potential therapeutic applications in cancer treatment .

Research into the mechanism of action for tetrahydroquinoline derivatives has revealed that they may interact with cellular pathways involved in apoptosis and cell cycle regulation. For example, some compounds showed the ability to induce apoptosis in cancer cells through mitochondrial pathways .

Antioxidant Properties

The antioxidant capacity of related compounds was assessed using various assays. The results indicated that these compounds could scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial for protecting cells from damage associated with chronic diseases.

Q & A

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

- Methodology :

- Negative controls : Incubate compound in PBS (pH 7.4) at 37°C alongside protease inhibitors to distinguish chemical vs. enzymatic degradation .

- LC-MS/MS monitoring : Quantify parent compound and degradation products over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.